5-fluoro-1,3-dimethyl-1H-pyrazole-4-sulfonohydrazide
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Overview
Description
5-fluoro-1,3-dimethyl-1H-pyrazole-4-sulfonohydrazide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1,3-dimethyl-1H-pyrazole-4-sulfonohydrazide typically involves the reaction of 5-fluoro-1,3-dimethyl-1H-pyrazole with sulfonyl hydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate larger quantities of reactants and solvents, and the reaction parameters are carefully monitored to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-1,3-dimethyl-1H-pyrazole-4-sulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonohydrazide group to other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
5-fluoro-1,3-dimethyl-1H-pyrazole-4-sulfonohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 5-fluoro-1,3-dimethyl-1H-pyrazole-4-sulfonohydrazide involves its interaction with specific molecular targets. For instance, as an antifungal agent, it inhibits the activity of succinate dehydrogenase (SDH), an enzyme crucial for the fungal respiratory chain. This inhibition disrupts the energy production in fungal cells, leading to their death . The compound’s structure allows it to bind effectively to the active site of SDH, blocking its function .
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
- 1H-Pyrazole-4-carbonyl fluoride, 5-fluoro-1,3-dimethyl-
- N’-phenyl-1H-pyrazole-4-sulfonohydrazide derivatives
Uniqueness
Compared to similar compounds, 5-fluoro-1,3-dimethyl-1H-pyrazole-4-sulfonohydrazide stands out due to its specific structural features that enhance its binding affinity to certain enzymes, such as SDH. This unique binding capability makes it a promising candidate for developing new antifungal agents and other therapeutic applications.
Properties
IUPAC Name |
5-fluoro-1,3-dimethylpyrazole-4-sulfonohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FN4O2S/c1-3-4(13(11,12)9-7)5(6)10(2)8-3/h9H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCWADXBOPKPNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)NN)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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